molecular formula C8H6N2O2 B1294693 7-Nitroindole CAS No. 6960-42-5

7-Nitroindole

Cat. No. B1294693
CAS RN: 6960-42-5
M. Wt: 162.15 g/mol
InChI Key: LZJGQIVWUKFTRD-UHFFFAOYSA-N
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Description

7-Nitroindole (7-NI) is a chemical compound that has been extensively studied for its inhibitory effects on nitric oxide synthase (NOS), particularly the neuronal isoform. It has been shown to have various pharmacological effects, including anti-nociceptive activity, which is the ability to reduce the sensation of pain, without increasing blood pressure . This compound has also been associated with the impairment of spatial learning in rats, suggesting a role for neuronal NOS activity in learning and memory formation . Additionally, 7-NI has been found to attenuate seizures induced by pilocarpine in mice, indicating its potential as an anticonvulsant .

Synthesis Analysis

While the synthesis of 7-NI itself is not detailed in the provided papers, there is a study that describes a one-pot synthesis method for a related compound, 7-phenylindolo[3,2-a]carbazoles, from indoles and β-nitrostyrenes . This method involves a sequence of reactions including indole dimerization and nucleophilic conjugate addition, which could potentially be adapted for the synthesis of 7-NI derivatives.

Molecular Structure Analysis

The molecular mechanisms of 7-NI's inhibition of NOS have been investigated, revealing that it is a competitive inhibitor with respect to L-arginine, the natural substrate of NOS . The compound also exhibits a kinetic inhibition constant (KI) in the low micromolar range, indicating a strong affinity for the enzyme. Furthermore, 7-NI does not affect flavin-mediated electron transfer, which is a part of the NOS enzymatic activity, but it does inhibit the formation of hydrogen peroxide (H2O2), a byproduct of the NOS reaction in the absence of L-arginine .

Chemical Reactions Analysis

7-NI has been shown to selectively inhibit neuronal NOS in vivo, which is reflected in its pharmacological effects on the central nervous system (CNS). For instance, it reduces the severity of seizures and has amnesic effects in animal models . Additionally, 7-NI and its derivatives have been found to inhibit NOS enzyme activity in various tissue homogenates, including rat cerebellum and bovine endothelial cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-NI are not explicitly discussed in the provided papers. However, its ability to cross the blood-brain barrier and selectively inhibit neuronal NOS without affecting blood pressure implies that it has suitable lipophilicity and molecular size to penetrate the CNS . The compound's selectivity for the neuronal isoform of NOS over the endothelial isoform is also a significant chemical property, as it allows for the investigation of the biological properties of nitric oxide without cardiovascular side effects .

Scientific Research Applications

  • Protein Kinase Inhibitors

    • Application: 7-Nitroindole is used in the preparation of protein kinase inhibitors .
  • Potential Fructose 1,6-bisphosphatase Inhibitors

    • Application: 7-Nitroindole is used in the preparation of potential fructose 1,6-bisphosphatase inhibitors .
  • Factor Xa Inhibitors

    • Application: 7-Nitroindole is used in the preparation of Factor Xa inhibitors .
  • Antagonist of the Mineralocorticoid Receptor

    • Application: 7-Nitroindole can be used in the preparation of antagonists for the mineralocorticoid receptor .
  • Antitumor Sulfonamides

    • Application: 7-Nitroindole is used in the preparation of antitumor sulfonamides .
  • Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors

    • Application: 7-Nitroindole is used in the preparation of Inosine Monophosphate Dehydrogenase (IMPDH) inhibitors .
  • Reactivity with Electron-Rich Species

    • Application: The electrophilic reactivity of 3-nitroindole derivatives has been investigated .
  • Oligonucleotide Modification

    • Application: Nitroindole derivatives, such as 5-nitroindole, have been used for oligonucleotide modification .
  • Melting Experiments

    • Application: Nitroindole derivatives, such as 4-nitroindole and 6-nitroindole, have been used in melting experiments .

Safety And Hazards

7-Nitroindole is suspected of causing genetic defects . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJGQIVWUKFTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219879
Record name Indole, 7-nitro-
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitroindole

CAS RN

6960-42-5
Record name 7-Nitroindole
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Record name Indole, 7-nitro-
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Record name 6960-42-5
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Record name Indole, 7-nitro-
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Record name 7-Nitroindole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
445
Citations
H Singer, W Shive - The Journal of Organic Chemistry, 1957 - ACS Publications
… 7-Nitroindole at a concentration of 100 y per ml. inhibits the growth of Lactobacillus arabinosus 17-5. However, the growth inhibition is not reversed by anthranilic acid, indole, …
Number of citations: 21 pubs.acs.org
C Zhu, L Kou, X Bao - Chinese Journal of Chemistry, 2020 - Wiley Online Library
… Experimental studies were carried out to confirm the computational results and the 7‐nitroindole derivatives were synthesized in a concise and efficient manner. The unfavored O‐attack …
Number of citations: 14 onlinelibrary.wiley.com
R Kanimozhi, V Arjunan - Journal of Molecular Structure, 2021 - Elsevier
The structure of 4−nitroindole (4NI) and 7−nitroindole (7NI) is optimised by B3LYP level using 6 − 31++G** and cc−pVTZ basis sets. The FT−IR and FT−Raman and NMR spectra of 4NI …
Number of citations: 3 www.sciencedirect.com
SM Parmerter, AG Cook, WB Dixon - Journal of the American …, 1958 - ACS Publications
… The o-nitro- and /¡-nitrophenylhydrazones of ethyl pyruvateundergo the Fischer rearrangement in polyphosphoric acid to form ethyl 7-nitroindole-2-carboxylate and ethyl 5-nitroindole-2-…
Number of citations: 78 pubs.acs.org
M Kotera, Y Roupioz, E Defrancq… - … A European Journal, 2000 - Wiley Online Library
… , and conformation of the 7-nitroindole nucleoside models 1a … as efficiently when the 7-nitroindole nucleoside is inserted … aromatic nitro group in the 7-nitroindole nucleoside 1, if locked …
V Leclerc, S Yous, P Delagrange… - Journal of medicinal …, 2002 - ACS Publications
… To this solution was added 5-methoxy-7-nitroindole 18 (1.71 g, 8.9 mmol). After it was stirred for 3 days at room temperature, the mixture was hydrolyzed with a solution of sodium …
Number of citations: 44 pubs.acs.org
C Crey-Desbiolles, N Berthet, M Kotera… - Nucleic acids …, 2005 - academic.oup.com
… The photocleavable 7-nitroindole 2′-deoxyribonucleoside d(7-Ni) was previously shown to … All the hybridization and enzymatic data indicate that 7-nitroindole can be considered as a …
Number of citations: 14 academic.oup.com
S Cao, GO Aboge, MA Terkawi… - The Journal of …, 2014 - meridian.allenpress.com
… (mycophenolate mofetil, mizoribine, ribavirin, 7-nitroindole, and mycophenolic acid) were … The inhibitory effects of mycophenolate mofetil, mizoribine, ribavirin, and 7-nitroindole on …
Number of citations: 17 meridian.allenpress.com
B Narayana, BV Ashalatha… - Journal of Chemical …, 2006 - journals.sagepub.com
… The synthesis of 4-, 5-, 6- and 7-nitroindole-2-methanols and the … 6- and 7-nitroindole-2-carboxylates with sodium borohydride in methanol/tetrahydrofuran. 4-, 5-, 6- and 7-Nitroindole-2-…
Number of citations: 1 journals.sagepub.com
B Narayana, BV Ashalatha, KK Raj, BK Sarojini - 2009 - nopr.niscpr.res.in
… 4-/6-/7-Nitroindole-2-carbohydrazides on treatment with triethyl orthoformate resulted in the formation of 4-/6-/7-nitro-2-(1,3,4-oxadiazol-2-yl)-1H-indole 6a-c (Scheme I). The newly …
Number of citations: 12 nopr.niscpr.res.in

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